molecular formula C27H23NO3S B11128920 (2E)-2-(1,3-benzothiazol-2-yl)-1-(4-ethoxyphenyl)-3-[4-(prop-2-en-1-yloxy)phenyl]prop-2-en-1-one

(2E)-2-(1,3-benzothiazol-2-yl)-1-(4-ethoxyphenyl)-3-[4-(prop-2-en-1-yloxy)phenyl]prop-2-en-1-one

Cat. No.: B11128920
M. Wt: 441.5 g/mol
InChI Key: BEYRWXBXCGKPOC-PTGBLXJZSA-N
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Description

(2E)-2-(1,3-benzothiazol-2-yl)-1-(4-ethoxyphenyl)-3-[4-(prop-2-en-1-yloxy)phenyl]prop-2-en-1-one is a complex organic compound that features a benzothiazole ring, an ethoxyphenyl group, and a prop-2-en-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(1,3-benzothiazol-2-yl)-1-(4-ethoxyphenyl)-3-[4-(prop-2-en-1-yloxy)phenyl]prop-2-en-1-one typically involves multi-step organic reactions. One common method is the Claisen-Schmidt condensation, where an aldehyde and a ketone are reacted in the presence of a base to form the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and bases such as sodium hydroxide or potassium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(1,3-benzothiazol-2-yl)-1-(4-ethoxyphenyl)-3-[4-(prop-2-en-1-yloxy)phenyl]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzothiazole ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(2E)-2-(1,3-benzothiazol-2-yl)-1-(4-ethoxyphenyl)-3-[4-(prop-2-en-1-yloxy)phenyl]prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (2E)-2-(1,3-benzothiazol-2-yl)-1-(4-ethoxyphenyl)-3-[4-(prop-2-en-1-yloxy)phenyl]prop-2-en-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-(1,3-benzothiazol-2-yl)-1-(4-methoxyphenyl)-3-[4-(prop-2-en-1-yloxy)phenyl]prop-2-en-1-one
  • (2E)-2-(1,3-benzothiazol-2-yl)-1-(4-ethoxyphenyl)-3-[4-(prop-2-en-1-yloxy)phenyl]prop-2-en-1-ol

Uniqueness

Compared to similar compounds, (2E)-2-(1,3-benzothiazol-2-yl)-1-(4-ethoxyphenyl)-3-[4-(prop-2-en-1-yloxy)phenyl]prop-2-en-1-one stands out due to its specific structural features, such as the ethoxy group and the prop-2-en-1-one moiety

Properties

Molecular Formula

C27H23NO3S

Molecular Weight

441.5 g/mol

IUPAC Name

(E)-2-(1,3-benzothiazol-2-yl)-1-(4-ethoxyphenyl)-3-(4-prop-2-enoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C27H23NO3S/c1-3-17-31-22-13-9-19(10-14-22)18-23(27-28-24-7-5-6-8-25(24)32-27)26(29)20-11-15-21(16-12-20)30-4-2/h3,5-16,18H,1,4,17H2,2H3/b23-18+

InChI Key

BEYRWXBXCGKPOC-PTGBLXJZSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C(=O)/C(=C\C2=CC=C(C=C2)OCC=C)/C3=NC4=CC=CC=C4S3

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C(=CC2=CC=C(C=C2)OCC=C)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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